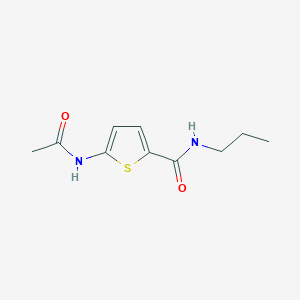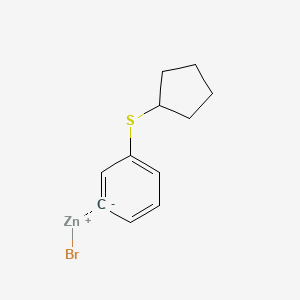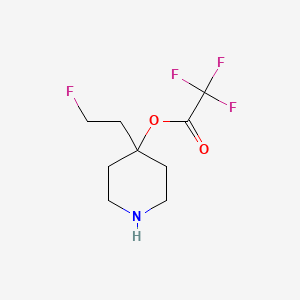
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H15F4NO3 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a trifluoroacetate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-fluoroethyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-(2-Fluoroethyl)piperidine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets in biological systems. The fluoroethyl group and trifluoroacetate ester can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate: This compound has a similar structure but contains a morpholine ring instead of a fluoroethyl group.
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: This compound has a similar trifluoroacetate ester but differs in the substitution pattern on the piperidine ring.
Uniqueness
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the presence of both a fluoroethyl group and a trifluoroacetate ester. This combination imparts distinct chemical and physical properties, making it valuable in various scientific research applications. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the trifluoroacetate ester provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C9H13F4NO2 |
|---|---|
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
[4-(2-fluoroethyl)piperidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H13F4NO2/c10-4-1-8(2-5-14-6-3-8)16-7(15)9(11,12)13/h14H,1-6H2 |
Clé InChI |
RGFCVJGADNTUNK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CCF)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


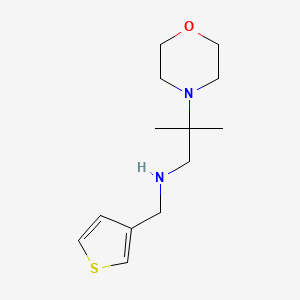
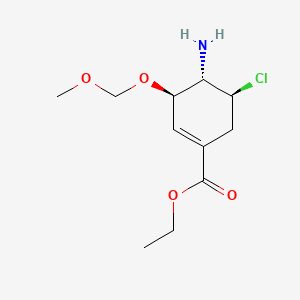
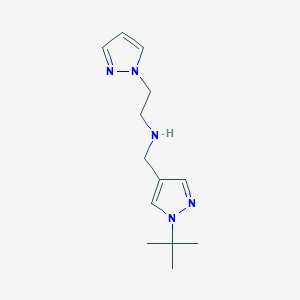
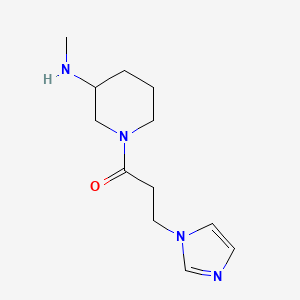
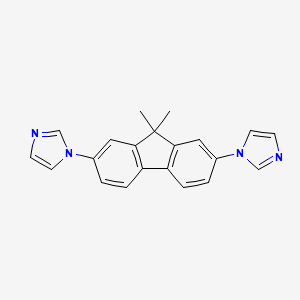






![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
